5-Oxononanoic acid
Overview
Description
5-Oxononanoic acid is an organic compound with the molecular formula C9H16O3. It is a keto acid, specifically a nine-carbon chain with a ketone group at the fifth carbon and a carboxylic acid group at the terminal carbon. This compound is of interest due to its role as an intermediate in various chemical reactions and its applications in different fields.
Mechanism of Action
Target of Action
5-Oxononanoic acid, also known as 5-oxononanoate, is a medium-chain fatty acid . It is involved in the ozonolysis of fatty acid monolayers, which are important in the formation and persistence of organic-coated aerosols in the atmosphere . The primary target of this compound is these fatty acid monolayers .
Mode of Action
It is known that this compound and its derivatives have potential antifungal activity, possibly acting as succinate dehydrogenase inhibitors . This suggests that this compound may interact with its targets by inhibiting key enzymes, thereby disrupting normal biochemical processes .
Biochemical Pathways
This compound is involved in the ozonolysis of fatty acid monolayers, a process that affects the physical properties of aerosol particles and their chemical reactivity . The presence of a residual surface film, suspected to be formed of nonanoic acid and a mixture of azelaic and 9-oxononanoic acids, is retained at the interface after ozonolysis . This process is important in the context of atmospheric chemistry, as it influences the formation and persistence of clouds .
Pharmacokinetics
It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of the action of this compound is the formation of a residual surface film after the ozonolysis of fatty acid monolayers . This film affects the physical properties of aerosol particles and plays a role in cloud formation . In the context of antifungal activity, this compound and its derivatives may disrupt normal fungal biochemical processes by inhibiting key enzymes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and salinity . This suggests that the action, efficacy, and stability of this compound can vary depending on the environmental conditions .
Biochemical Analysis
Biochemical Properties
5-Oxononanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It is known that fatty acids, including this compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that fatty acids can undergo oxidation and other chemical transformations over time .
Metabolic Pathways
As a medium-chain fatty acid, it is likely involved in fatty acid metabolism, potentially interacting with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxononanoic acid can be synthesized through the ozonolysis of oleic acid. The process involves the reaction of oleic acid with ozone, leading to the formation of a primary ozonide, which subsequently decomposes into Criegee intermediates and aldehydes. The Criegee intermediates further react to form this compound and other products .
Industrial Production Methods
In industrial settings, the oxidative cleavage of fatty acids and their derivatives is a common method to produce this compound. This process often employs ozone or hydrogen peroxide as oxidizing agents. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
5-Oxononanoic acid undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Esterification reactions often involve alcohols and acid catalysts like sulfuric acid.
Major Products
Azelaic acid: Formed through oxidation.
Alcohols: Formed through reduction.
Esters: Formed through esterification.
Scientific Research Applications
5-Oxononanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Azelaic acid (1,9-nonadioic acid): Formed through the oxidation of 5-Oxononanoic acid.
Nonanoic acid: A shorter-chain fatty acid with similar chemical properties.
Pelargonic acid (nonanoic acid): Another oxidation product of related fatty acids.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of valuable industrial compounds and its applications in various fields highlight its importance.
Properties
IUPAC Name |
5-oxononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLZRTYKQAFXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957698 | |
Record name | 5-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-15-8 | |
Record name | 5-Oxononanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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